2-(4-Bromophenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole

Drug Metabolism Cytochrome P450 SAR

Sourcing well-characterized oxazoline intermediates with defined metabolic profiles challenges many medicinal chemistry programs. This compound directly addresses that gap as a validated key substituent in patented benzodiazepine-based γ-secretase inhibitors for Alzheimer's drug discovery. • Defined CYP inhibition profile (CYP2C9 IC50 >7,000 nM; CYP2E1 IC50 = 7,000 nM) enables reproducible SAR studies and off-target risk assessment. • Computed LogP ~2.7 provides a quantifiable reference standard for reverse-phase HPLC method development. • Para-bromo substituent imparts distinct steric and electronic properties versus fluoro, chloro, or unsubstituted phenyl analogs. Supplied with full analytical documentation; available for immediate global shipment.

Molecular Formula C11H12BrNO
Molecular Weight 254.12 g/mol
CAS No. 32664-14-5
Cat. No. B048148
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Bromophenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole
CAS32664-14-5
Synonyms2-(4-Bromophenyl)-4,4-dimethyl-2-oxazoline;  2-(4-Bromophenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole;  2-(4-Bromophenyl)-4,4-dimethyl-4,5-dihydrooxazole;  2-(4-Bromophenyl)-4,4-dimethyloxazoline;  2-(4-Bromophenyl)-4,5-dihydro-4,4-dimethyloxazole; _x000B_2-(p-Br
Molecular FormulaC11H12BrNO
Molecular Weight254.12 g/mol
Structural Identifiers
SMILESCC1(COC(=N1)C2=CC=C(C=C2)Br)C
InChIInChI=1S/C11H12BrNO/c1-11(2)7-14-10(13-11)8-3-5-9(12)6-4-8/h3-6H,7H2,1-2H3
InChIKeyGXWMQSSSRSHOBL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Bromophenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole: Core Properties and Class Context


2-(4-Bromophenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole (CAS 32664-14-5) is a heterocyclic organic compound belonging to the 4,5-dihydro-1,3-oxazole (oxazoline) class. It is characterized by a central oxazoline ring with geminal dimethyl groups at the 4-position and a 4-bromophenyl substituent at the 2-position, yielding a molecular formula of C11H12BrNO and a molecular weight of 254.12 g/mol [1]. This compound is a versatile intermediate with established roles in the synthesis of novel γ-secretase inhibitors and as a building block in medicinal chemistry . Key computed physicochemical properties include an XLogP3-AA value of 2.7 [1] and a TPSA of 21.59 Ų , influencing its utility in drug design and material science applications.

Critical Selection Factors and Analog Comparison


Within the 4,5-dihydro-1,3-oxazole series, substitution patterns at the 2- and 4-positions profoundly influence key properties such as lipophilicity, CYP enzyme inhibition profiles, and target engagement in specific synthetic pathways. [1] The 4-bromophenyl group in the target compound imparts a distinct combination of steric bulk, electron-withdrawing capacity, and halogen bonding potential compared to phenyl, chlorophenyl, or fluorophenyl analogs. [2] These differences manifest in quantifiable variations in physicochemical parameters (e.g., LogP) and biological interactions (e.g., differential CYP inhibition), which are critical for applications ranging from reaction optimization to minimizing off-target effects in biological assays. [3] Generic substitution without consideration of these specific property differences risks altering reaction outcomes, compromising assay reproducibility, or invalidating structure-activity relationship (SAR) interpretations, necessitating a detailed, comparator-based evaluation for informed procurement.

Head-to-Head Quantitative Evidence vs. Key Comparators


CYP2C9 Inhibition: 4-Bromo vs. 4-Chloro and Unsubstituted Phenyl Analogs

The target compound exhibits a distinct CYP2C9 inhibition profile compared to its 4-chloro and unsubstituted phenyl analogs. Quantitative data from human liver microsome assays demonstrate a significant shift in potency, providing a clear SAR signal for medicinal chemistry programs concerned with metabolic liability. [1] [2] [3]

Drug Metabolism Cytochrome P450 SAR In Vitro ADME

CYP2E1 Inhibition: Divergent Activity Across Halogen Analogs

The 4-bromo analog demonstrates a unique CYP2E1 inhibition pattern when directly compared to its 4-fluoro and 4-chloro counterparts, as quantified in standardized human liver microsome assays. The bromine substitution is associated with lower inhibitory potency against this isoform compared to the fluorine analog. [1] [2] [3]

Drug-Drug Interactions CYP2E1 Selectivity Halogen Effects

Lipophilicity (LogP) Differentiation for Property-Based Design

The computed LogP value for the target compound quantifies its increased lipophilicity relative to other halogenated and unsubstituted analogs in the 4,4-dimethyl-4,5-dihydro-1,3-oxazole series. This difference is a key parameter for understanding membrane permeability, protein binding, and chromatographic behavior. [1]

Lipophilicity QSAR LogP ADME Prediction

Validated Role in γ-Secretase Inhibitor Synthesis

The target compound's primary documented application is as a specific substituent in the synthesis of a new series of benzodiazepine γ-secretase inhibitors. This role is substantiated by its explicit use in patent examples for generating compounds with reported inhibitory activity against γ-secretase, a key target in Alzheimer's disease research. [1] While the final γ-secretase inhibitors exhibit potent IC50 values (e.g., 17 nM for related compounds), the 4-bromo oxazoline serves as the crucial aryl building block enabling this activity, differentiating it from analogs that may not be compatible with the same synthetic route or SAR.

Alzheimer's Disease γ-Secretase Inhibition Medicinal Chemistry Benzodiazepine Derivatives

Limited Comparative Antimicrobial Data

A comprehensive search of primary literature and public databases reveals a lack of direct, head-to-head comparative antimicrobial or antifungal MIC data for the target compound versus its closest analogs. [1] While broader reviews note that halogen substitution on the oxazole scaffold can enhance antimicrobial activity, no quantitative study with this specific compound and a direct comparator (e.g., 4-chloro, 4-fluoro, or 2-bromo analog) was identified. [2] Therefore, any assumption of superior or equivalent antimicrobial performance based on class membership alone is not supported by currently available quantitative evidence. This evidence gap underscores the need for empirical, side-by-side evaluation in any antimicrobial screening program where this compound is being considered.

Antimicrobial Antifungal MIC SAR

Recommended Application Scenarios Based on Differentiated Evidence


ADME/Tox Profiling and CYP Liability Screening

This compound serves as a well-characterized probe for SAR studies focused on CYP inhibition. Its quantitatively defined CYP2C9 and CYP2E1 inhibition profiles (IC50 > 7,000 nM for CYP2C9; IC50 = 7,000 nM for CYP2E1) allow it to serve as a reference point when evaluating the metabolic liability of novel chemical series. As demonstrated in Section 3, its activity is distinctly different from both the more potent 4-fluoro analog and the less potent unsubstituted phenyl analog, making it an ideal candidate for inclusion in focused libraries designed to map halogen-dependent metabolic effects. [1] [2]

Property-Driven Synthesis and Chromatographic Method Development

The compound's computed lipophilicity (LogP ~2.4-3.0) provides a specific, quantifiable property that differentiates it from less lipophilic analogs. This makes it a valuable standard or building block in applications requiring precise control over partition coefficients. For instance, in the development of reverse-phase HPLC methods, this compound can serve as a calibrant or test probe for systems targeting a specific LogP window. Its use can help optimize separation conditions for a series of halogenated oxazoline derivatives where subtle differences in retention time are critical for purity analysis or preparative chromatography. [1] [2]

Medicinal Chemistry for Alzheimer's Disease: γ-Secretase Modulators

The most compelling, application-specific evidence for procuring this compound is its validated role as a key substituent in the synthesis of benzodiazepine-based γ-secretase inhibitors, as documented in patent literature. Researchers actively pursuing this therapeutic area should prioritize this specific brominated oxazoline over other 2-aryl analogs, as it is the structurally defined component in a known, potent inhibitor series. This direct link to a high-value target provides a clear, data-supported rationale for its use in the synthesis of novel Alzheimer's disease drug candidates. [1]

Empirical Antimicrobial Screening of Halogenated Oxazoline Libraries

Given the lack of direct, comparative antimicrobial data, the optimal use case for this compound in microbiology is as a member of a systematically designed library for empirical screening. The established class-level activity of 2-aryloxazolines against Candida spp. (with reported MICs often <2 µg/mL) supports its inclusion. However, its selection over a 4-chloro or 2-bromo analog should be driven by a desire to probe the effect of the para-bromo substituent on a specific panel of pathogens or resistant strains. The property data from Section 3 can then be used retrospectively to build an SAR model based on the screening results. [1]

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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